2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]ACETOHYDRAZIDE
Overview
Description
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of sulfonyl hydrazides. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by the reaction of hydrazine with an ester or acyl chloride.
Final Coupling: The final compound is obtained by coupling the pyrazole derivative with the acetohydrazide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the sulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chlorine site.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Hydrazides: Compounds with similar sulfonyl hydrazide structures.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Acetohydrazides: Compounds with the acetohydrazide moiety.
Uniqueness
The uniqueness of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfonyl]-N-[(E)-1-(1-ethyl-5-methylpyrazol-4-yl)ethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN6O3S/c1-4-21-11(3)13(6-17-21)10(2)18-19-14(22)8-25(23,24)9-20-7-12(15)5-16-20/h5-7H,4,8-9H2,1-3H3,(H,19,22)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHIRBPKNHVZFT-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=NNC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C(=N/NC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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